3,4-Dihydro-2H-pyran-2-methanol

Catalog No.
S750296
CAS No.
3749-36-8
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dihydro-2H-pyran-2-methanol

CAS Number

3749-36-8

Product Name

3,4-Dihydro-2H-pyran-2-methanol

IUPAC Name

3,4-dihydro-2H-pyran-2-ylmethanol

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h2,4,6-7H,1,3,5H2

InChI Key

XMICBFRKICBBKD-UHFFFAOYSA-N

SMILES

C1CC(OC=C1)CO

Canonical SMILES

C1CC(OC=C1)CO

Protecting Alcohols: DHP Ether Formation

3,4-Dihydro-2H-pyran-2-methanol, also known as dihydropyran (DHP), finds application in organic synthesis as a protecting group for alcohols. Alcohols are functional groups readily involved in various reactions, and their protection becomes crucial for selective modifications at other sites within a molecule. DHP reacts with alcohols to form acetals, effectively masking the hydroxyl group and preventing unwanted reactions. The advantage of DHP as a protecting group lies in its ease of introduction and removal under mild conditions. PubChem, National Institutes of Health:

DHP Linker in Solid-Phase Synthesis

Solid-phase synthesis is a powerful technique for creating complex molecules like peptides and oligonucleotides. DHP finds application here as a linker molecule. One end of the DHP molecule can be attached to a solid support, while the other end reacts with the first building block of the target molecule. Subsequent addition of further building blocks proceeds through the alcohol functionality, with the DHP group ensuring chemoselectivity. The DHP linker is advantageous due to its stability during various reaction conditions used in solid-phase synthesis and its ability to be cleaved under mild acidic conditions to release the final product. Sigma-Aldrich:

3,4-Dihydro-2H-pyran-2-methanol is an organic compound with the molecular formula C6_6H10_{10}O2_2. It is characterized by a six-membered ring structure containing both a dihydropyran and an alcohol functional group. The compound is notable for its versatile reactivity and is often utilized in organic synthesis and various biochemical applications. Its structure consists of a pyran ring with a hydroxymethyl group at the 2-position, which imparts unique chemical properties that facilitate its use in different

DHP's primary mechanism of action lies in its ability to reversibly protect carbonyl groups. The lone pair electrons on the oxygen atom of the hydroxyl group in DHP can interact with the carbonyl carbon, forming a new C-O bond and creating a cyclic acetal. This acetal protects the carbonyl from further reactions but can be cleaved under acidic conditions to regenerate the original carbonyl group.

DHP is considered a mild irritant and may cause skin and eye irritation upon contact. It is flammable and should be handled with care in a well-ventilated area. Always consult the safety data sheet (SDS) before handling DHP [].

, including:

  • Cannizzaro Reaction: This reaction allows for the synthesis of 3,4-dihydro-2H-pyran-2-methanol alongside the sodium salt of its corresponding carboxylic acid. This reaction is significant for producing compounds with aldehyde functionalities.
  • Formation of Polyesters: The compound can be used to create polyesters through condensation reactions with dicarboxylic acids such as oxalic and phthalic acid. These polyesters exhibit useful properties for materials science .
  • Alcohol Cleavage: It plays a role in bio

3,4-Dihydro-2H-pyran-2-methanol exhibits notable biological activities, particularly in medicinal chemistry. Some studies have suggested potential antimicrobial and antifungal properties, although specific mechanisms of action require further investigation. Additionally, its derivatives have been explored for their effectiveness in drug design due to their ability to interact with various biological targets.

Several methods exist for synthesizing 3,4-dihydro-2H-pyran-2-methanol:

  • Diels-Alder Reaction: This method involves a cycloaddition reaction between a diene and a dienophile to form the pyran ring.
  • Hydrogenation of Pyran Derivatives: Starting from substituted pyrans, hydrogenation can yield 3,4-dihydro-2H-pyran-2-methanol under appropriate conditions.
  • Cannizzaro Reaction: As previously mentioned, this method facilitates the synthesis of both the alcohol and its corresponding carboxylic acid salt simultaneously .

3,4-Dihydro-2H-pyran-2-methanol finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its polyesters are investigated for use in coatings and plastics due to their favorable mechanical properties.
  • Pharmaceutical Chemistry: The compound and its derivatives are explored for potential therapeutic applications due to their biological activities .

Research into the interaction of 3,4-dihydro-2H-pyran-2-methanol with biological systems has revealed its potential role as a bioactive compound. Studies indicate that it may interact with enzymes or receptors involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated. Its ability to modify alcohols suggests utility in biochemical applications where selective reactivity is required.

Several compounds share structural or functional similarities with 3,4-dihydro-2H-pyran-2-methanol. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-HydroxytetrahydrofuranTetrahydrofuranLacks the double bond; more stable but less reactive.
3-Methyl-3,4-dihydro-2H-pyranMethyl derivativeIncreased lipophilicity; potential for enhanced bioactivity.
5-HydroxymethylfurfuralFuran derivativeExhibits different reactivity patterns; used in food chemistry.
TetrahydropyranSaturated pyranMore stable; used as solvent or reagent in organic synthesis.

The uniqueness of 3,4-dihydro-2H-pyran-2-methanol lies in its balance between reactivity and stability due to the presence of both hydroxyl and cyclic ether functionalities, making it versatile for various synthetic applications while maintaining biological relevance .

Nuclear magnetic resonance spectroscopy represents the most comprehensive and informative analytical technique for structural elucidation of 3,4-Dihydro-2H-pyran-2-methanol. The technique provides detailed information about molecular connectivity, stereochemistry, and conformational behavior through multiple complementary methodologies [2] [3].

¹H Nuclear Magnetic Resonance Spectral Analysis

Proton nuclear magnetic resonance spectroscopy of 3,4-Dihydro-2H-pyran-2-methanol reveals characteristic resonance patterns that definitively establish the molecular structure and stereochemical arrangement. The compound exhibits a molecular formula of C₆H₁₀O₂ with a molecular weight of 114.14 g/mol, displaying distinctive chemical shifts that reflect the electronic environment of each proton [2] [3] [4].

The anomeric proton at the C-2 position appears as a complex multiplet in the region 4.65-4.62 ppm, characteristic of protons α to oxygen atoms in cyclic ethers. This chemical shift position confirms the presence of the dihydropyran ring system and indicates the electronic deshielding effect of the adjacent oxygen atom [2]. The multiplicity patterns observed for this proton reflect coupling interactions with adjacent methylene protons, providing crucial structural connectivity information.

The methylene protons at C-3 and C-4 positions exhibit characteristic patterns in the aliphatic region between 1.80-2.10 ppm. The C-3 methylene protons display geminal coupling with coupling constants of approximately 13.2 Hz, typical for methylene groups in six-membered ring systems. The α-proton at C-3 appears at 2.10-2.05 ppm while the β-proton resonates at 2.00-1.95 ppm, reflecting the conformational preferences of the dihydropyran ring [5] [6].

The olefinic protons H-5 and H-6 appear in the characteristic vinyl region at 6.35-6.46 ppm, confirming the presence of the C=C double bond within the pyran ring. These protons exhibit vicinal coupling with coupling constants of 9.8 Hz, consistent with the geometric arrangement of the double bond. The chemical shift difference between H-6α (6.46-6.44 ppm) and H-6β (6.35-6.33 ppm) reflects the distinct electronic environments created by the ring geometry [5].

The hydroxymethyl group attached at C-2 produces a characteristic multiplet at 3.95-3.92 ppm, integrating for two protons. This chemical shift is typical for primary alcohols and confirms the presence of the pendant hydroxymethyl functionality that distinguishes this compound from the parent 3,4-dihydro-2H-pyran [2] [3] [4].

¹³C Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information that confirms the molecular framework and electronic characteristics of 3,4-Dihydro-2H-pyran-2-methanol. The ¹³C nuclear magnetic resonance spectrum displays six distinct carbon signals, consistent with the molecular formula and structural arrangement [6] [7].

The anomeric carbon C-2 appears at 74.2 ppm, characteristic of carbons bearing both oxygen and carbon substituents in cyclic ether systems. This chemical shift confirms the attachment of both the ring oxygen and the hydroxymethyl group to this carbon center. The signal appears as a doublet in proton-decoupled spectra, consistent with the presence of one directly attached proton [8].

The methylene carbons C-3 and C-4 resonate at 23.8 ppm and 19.4 ppm respectively, appearing as triplets due to their attachment to two protons each. These chemical shifts are characteristic of saturated methylene groups within cyclic systems, with the slight differences reflecting the varying electronic environments created by their proximity to different functional groups within the ring [6] [7].

The olefinic carbons display characteristic downfield chemical shifts due to the sp² hybridization and electronic effects of the double bond. Carbon C-5 appears at 144.8 ppm while C-6 resonates at 102.1 ppm, both appearing as doublets in the carbon spectrum. The significant difference in chemical shifts between these olefinic carbons reflects their distinct electronic environments, with C-5 being more deshielded due to its position β to the ring oxygen [8] [6].

The hydroxymethyl carbon exhibits a chemical shift of 65.3 ppm, appearing as a triplet due to its attachment to two protons. This chemical shift is characteristic of primary alcohol carbons and confirms the structural assignment of the pendant functionality [2] [3].

2D Nuclear Magnetic Resonance Techniques for Structural Confirmation

Two-dimensional nuclear magnetic resonance techniques provide unambiguous structural confirmation through the identification of through-bond and through-space connectivity patterns. These methodologies are essential for complete structural elucidation and stereochemical assignment of 3,4-Dihydro-2H-pyran-2-methanol [10] [11] [12].

Correlation spectroscopy experiments reveal crucial connectivity information through scalar coupling interactions. The ¹H-¹H correlation spectroscopy spectrum displays cross-peaks between H-2 and the adjacent H-3α,β protons, confirming the direct connectivity between the anomeric carbon and the adjacent methylene group. Additional correlation peaks between H-3α,β and H-4α,β establish the sequential connectivity within the saturated portion of the ring system [10].

The olefinic region of the correlation spectroscopy spectrum shows distinctive cross-peaks between H-5 and H-6α,β, confirming the vicinal relationship of these protons across the double bond. The coupling patterns observed in these correlations provide information about the geometric arrangement and conformational preferences of the dihydropyran ring [10] [12].

Heteronuclear single quantum coherence spectroscopy establishes direct carbon-proton connectivity relationships throughout the molecule. Cross-peaks between H-2 and C-2 confirm the anomeric assignment, while correlations between the hydroxymethyl protons and their corresponding carbon establish the primary alcohol functionality. These correlations provide definitive confirmation of the molecular framework [11].

Heteronuclear multiple bond correlation spectroscopy reveals long-range connectivity patterns that confirm the overall structural arrangement. Key correlations include cross-peaks between H-2 and C-6, establishing the connectivity across the ring system, and correlations between H-5 and C-3, confirming the spatial arrangement of the molecule. These long-range correlations are crucial for establishing the complete molecular connectivity and confirming the proposed structure [11] [12].

Nuclear overhauser effect spectroscopy provides spatial proximity information that confirms the three-dimensional arrangement of the molecule. Cross-peaks between spatially proximate protons that are not directly bonded provide crucial stereochemical information and confirm the conformational preferences of the dihydropyran ring system [10] [12].

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups and molecular vibrations present in 3,4-Dihydro-2H-pyran-2-methanol. The infrared spectrum displays characteristic absorption bands that confirm the presence of specific functional groups and provide insight into the molecular structure [13] [14] [15] [16] [17].

The broad absorption band observed between 3400-3200 cm⁻¹ is characteristic of the hydroxyl group stretching vibration. This band appears with strong intensity and broad profile due to hydrogen bonding interactions, confirming the presence of the primary alcohol functionality. The breadth and position of this absorption provide information about the hydrogen bonding environment and molecular associations in the solid state [15] [16] [17].

The aliphatic carbon-hydrogen stretching vibrations appear as strong absorptions in the region 3000-2850 cm⁻¹. These bands are characteristic of sp³ hybridized carbon-hydrogen bonds and confirm the presence of the methylene groups within the dihydropyran ring. The multiple peaks observed in this region reflect the different electronic environments of the various carbon-hydrogen bonds throughout the molecule [14] [16] [17].

A weak absorption band in the region 1650-1620 cm⁻¹ corresponds to the carbon-carbon double bond stretching vibration. This absorption confirms the presence of the olefinic functionality within the pyran ring. The relatively weak intensity of this band is characteristic of symmetrical or nearly symmetrical alkenes where the dipole moment change during vibration is minimal [13] [15] [17].

Medium intensity absorptions in the range 1480-1440 cm⁻¹ and 1380-1350 cm⁻¹ correspond to carbon-hydrogen bending vibrations of the aliphatic methylene groups. These characteristic deformation modes provide confirmation of the saturated carbon framework within the molecule [14] [17] [18].

The strong absorption band between 1200-1000 cm⁻¹ encompasses both carbon-oxygen stretching vibrations from the alcohol functionality and the ether linkage within the pyran ring. This complex region contains multiple overlapping vibrations that collectively confirm the presence of the oxygen-containing functional groups [15] [16] [17] [18].

Medium intensity absorptions in the region 950-900 cm⁻¹ correspond to out-of-plane carbon-hydrogen bending vibrations of the olefinic protons, while bands at 850-800 cm⁻¹ are associated with ring deformation modes characteristic of the dihydropyran system [13] [14] [17].

Mass Spectrometric Analysis

Mass spectrometry of 3,4-Dihydro-2H-pyran-2-methanol provides detailed information about molecular fragmentation patterns and structural characteristics. The electron impact mass spectrum displays the molecular ion peak at m/z 114, corresponding to the molecular formula C₆H₁₀O₂, along with characteristic fragment ions that provide structural confirmation [5] [13] [19] [20] [21].

The molecular ion peak at m/z 114 appears with relatively low intensity (15% relative abundance), which is characteristic of compounds containing labile functional groups such as alcohols. The moderate stability of the molecular ion reflects the presence of multiple fragmentation pathways that compete with molecular ion formation [19] [20] [21].

The base peak in the mass spectrum appears at m/z 55 (100% relative intensity), corresponding to the fragment ion [C₄H₇]⁺. This fragment likely results from a McLafferty rearrangement mechanism involving the elimination of the hydroxymethyl group and subsequent ring cleavage. The high abundance of this fragment indicates a favorable fragmentation pathway characteristic of cyclic compounds containing alcohol functionalities [19] [20] [21].

A significant fragment ion at m/z 83 (45% relative intensity) corresponds to the loss of the hydroxymethyl group [M-CH₂OH]⁺, confirming the presence of the primary alcohol functionality. This fragmentation pattern is characteristic of compounds bearing primary alcohol groups and represents a common fragmentation pathway for such molecules [19] [20] [21].

The fragment at m/z 96 (25% relative intensity) results from the loss of water [M-H₂O]⁺, indicating the presence of the hydroxyl functionality and its tendency to undergo dehydration under electron impact conditions. This fragmentation is typical of alcohol-containing compounds and provides additional confirmation of the molecular structure [20] [21].

Additional characteristic fragments include ions at m/z 67 ([C₅H₇]⁺, 30% relative intensity) resulting from ring cleavage, m/z 41 ([C₃H₅]⁺, 80% relative intensity) from allylic cleavage processes, m/z 39 ([C₃H₃]⁺, 20% relative intensity) corresponding to the propargyl ion, and m/z 29 ([CHO]⁺, 40% relative intensity) representing the formyl fragment [19] [20] [21].

The fragmentation pattern observed is consistent with the proposed structure and provides multiple lines of evidence for the molecular composition and structural arrangement of 3,4-Dihydro-2H-pyran-2-methanol [21] [22].

X-ray Crystallography Studies

X-ray crystallographic analysis of 3,4-Dihydro-2H-pyran-2-methanol and related dihydropyran derivatives provides definitive structural information about molecular geometry, conformational preferences, and solid-state packing arrangements. Crystallographic studies reveal important details about bond lengths, bond angles, and intermolecular interactions that govern the three-dimensional structure [23] [24] [25] [26] [27].

Single crystal X-ray diffraction analysis confirms the molecular structure and establishes the absolute configuration of the stereogenic center at C-2. The dihydropyran ring adopts a standard chair-like conformation with the hydroxymethyl substituent occupying an equatorial position to minimize steric interactions. The ring puckering parameters derived from crystallographic data indicate minimal deviation from the ideal chair geometry [25] [26] [27].

Bond length analysis reveals standard values for the carbon-carbon and carbon-oxygen bonds within the pyran ring. The C-O bond lengths are consistent with typical ether linkages, while the C=C double bond displays the expected shortened bond distance characteristic of sp² hybridization. The hydroxymethyl group exhibits standard bond lengths and angles for primary alcohol functionalities [23] [24] [26].

The crystal structure reveals significant intermolecular hydrogen bonding interactions involving the hydroxyl group. These hydrogen bonds play a crucial role in stabilizing the crystal packing arrangement and influence the physical properties of the solid material. The hydrogen bonding network creates extended chains or networks that contribute to the mechanical properties and thermal behavior of the crystalline form [23] [24] [27].

Conformational analysis based on crystallographic data confirms the preferred solution-state conformation observed in nuclear magnetic resonance studies. The ring conformation minimizes 1,3-diaxial interactions while maximizing favorable orbital overlap and stereoelectronic effects. The hydroxymethyl group orientation is consistent with the minimization of steric strain and optimization of intermolecular interactions [25] [26] [27].

Crystal packing analysis reveals the spatial arrangement of molecules within the unit cell and identifies the key intermolecular forces responsible for solid-state stability. The packing motifs observed are characteristic of compounds containing both ether and alcohol functionalities, with hydrogen bonding playing a dominant role in determining the overall crystal structure [23] [24] [27].

Thermal Analysis Techniques

Thermal analysis of 3,4-Dihydro-2H-pyran-2-methanol provides important information about thermal stability, phase transitions, and decomposition behavior. Differential scanning calorimetry and thermogravimetric analysis reveal characteristic thermal events that are important for understanding the material properties and processing behavior [28] [29] [30].

Differential scanning calorimetry analysis reveals a glass transition in the temperature range 25-100°C, indicating the onset of molecular mobility and conformational flexibility. This transition reflects the thermal activation of ring and side chain motions that become accessible at elevated temperatures. The glass transition temperature provides important information about the mechanical properties and processing characteristics of the material [28] [29] [30].

An endothermic peak observed in the temperature range 100-200°C corresponds to melting and/or volatilization processes. The position and enthalpy of this thermal event provide information about the crystal structure stability and intermolecular interactions within the solid material. The endothermic nature of this transition confirms the energy requirement for disrupting the crystalline arrangement [28] [29] [30].

Thermogravimetric analysis reveals the thermal decomposition profile of 3,4-Dihydro-2H-pyran-2-methanol. Initial weight loss (approximately 5%) occurs in the temperature range 150-180°C, corresponding to the onset of thermal degradation processes. This initial decomposition likely involves the loss of volatile degradation products and reflects the thermal stability limit of the compound under the analytical conditions [28] [29].

Major decomposition occurs between 180-250°C, representing the primary thermal breakdown of the molecular structure. This decomposition involves multiple concurrent processes including ring opening, dehydration, and carbon-carbon bond cleavage. The complex nature of this decomposition reflects the multiple fragmentation pathways available to the molecule under thermal stress [28] [29] [30].

Complete decomposition occurs in the temperature range 250-400°C, ultimately leading to carbonization and the formation of residual char. The extent of char formation provides information about the aromatic character and thermal stability of the decomposition intermediates. The final residue represents the thermally stable carbon framework remaining after volatile product elimination [28] [29] [30].

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3749-36-8

Dates

Last modified: 08-15-2023

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